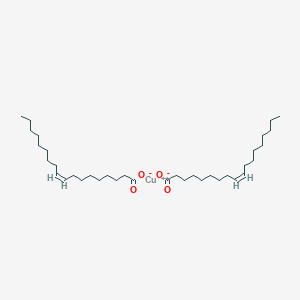

铜油酸盐

描述

Synthesis Analysis

The synthesis of copper oleate can be achieved through several methods, including the reaction of oleic acid with copper surfaces and thermal decomposition of Cu-oleate complexes. The reaction of oleic acid with copper plates in air suggests the formation of copper bi-ester, which then transitions to the binuclear copper oleate complex as the main product. This reaction unfolds even at room temperature, highlighting the ease of copper oleate formation under ambient conditions (Low, Brown, & Inoue, 1967). Another route involves the thermal decomposition of Cu-oleate complex, a process that not only facilitates the synthesis of copper oleate but also yields monodispersed copper nanoparticles, demonstrating the compound's utility in nanomaterial synthesis (Kim et al., 2006).

Molecular Structure Analysis

The molecular structure of copper oleate is characterized by its unique coordination chemistry, as seen in various copper(I) and copper(II) complexes. These complexes display fascinating structural features, including diverse coordination environments that can affect the compound's reactivity and properties. For instance, dinuclear copper(I) complexes with P^N ligands exhibit photoluminescence due to their specific structural attributes, indicating the potential for designing materials with desirable optical properties (Zink et al., 2013).

Chemical Reactions and Properties

Copper oleate participates in various chemical reactions, demonstrating its role as a versatile reagent and catalyst. It is instrumental in olefin functionalization, aziridination reactions, and the catalytic addition of nucleophiles to ketones, among others. These reactions underscore copper oleate's utility in organic synthesis, offering pathways to construct complex molecules efficiently (Liu & Buchwald, 2020). Furthermore, copper oleate complexes have been utilized in the synthesis of oleate-capped nanoparticles, showcasing their application in materials science (Khanna et al., 2008).

Physical Properties Analysis

The physical properties of copper oleate, including its stability, solubility, and melting point, are crucial for its application in various domains. These properties are influenced by the compound's molecular structure and the nature of its synthesis. For instance, the thermal decomposition method for producing copper nanoparticles coated with oleate highlights the thermal stability of copper oleate and its ability to protect nanoparticles from oxidation (Kim et al., 2006).

Chemical Properties Analysis

The chemical properties of copper oleate, including its reactivity with other substances and its catalytic capabilities, are central to its applications in catalysis and organic reactions. Copper oleate complexes are known for their role in facilitating reactions such as olefin aziridination and the asymmetric addition of nucleophiles to ketones, illustrating the compound's chemical versatility and its impact on advancing synthetic methodologies (Yang et al., 2016).

科学研究应用

Nanoparticle Synthesis : Copper oleate is used in the synthesis of monodispersed copper nanoparticles through thermal decomposition. This method is scalable for industrial purposes and produces very pure copper nanoparticles (Kim et al., 2006).

Laser Fusion Experiments : Cu-oleate microspheres have been fabricated for use as novel targets in fast ignition laser fusion experiments. These microspheres show good morphology and high atomic copper content, making them suitable for x-ray observation in such experiments (Iwasa et al., 2017).

Lubrication Studies : Copper oleate affects the conditions for transition between hydrodynamic and boundary lubrication in journal bearings. It has been shown to reduce the contact friction coefficient when added to engine oil (Levanov et al., 2020).

Surface Chemistry : The reaction of oleic acid with copper surfaces results in the formation of a binuclear copper oleate complex, with implications for surface chemistry applications (Low et al., 1967).

Analytical Applications : Copper oleate coatings on piezoelectric quartz crystals have been used for the determination of lead in solutions. This method offers good reproducibility and can mask interfering metal ions (Nomura et al., 1986).

Medical Research : Copper oleate ointment has been tested as a protective agent against the penetration of cercariae of Schistosoma japonicum in mice, showing potential applications in parasitology (Hunter et al., 1952).

Optoelectronics and Energy Conversion : Recent advances in copper complexes, including copper oleate, have shown potential in organic light emitting devices, photovoltaic cells, and other energy conversion technologies (Liu et al., 2018).

Polymer Nanocomposites : Copper and copper oxide nanoparticles in polypropylene matrix, synthesized using copper oleate, have been studied for their dielectric properties, indicating applications in materials science (Ramazanov & Hajiyeva, 2020).

安全和危害

未来方向

Copper-based nanostructures, including copper oleate, have been gaining interest in recent years due to their unique properties and potential applications in various fields such as catalysis, energy storage, and sensing . Future research could focus on further exploring these applications and developing new synthetic approaches to improve the properties of these materials .

属性

IUPAC Name |

copper;(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOAENZIOKPANY-CVBJKYQLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061516 | |

| Record name | Copper dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper oleate | |

CAS RN |

1120-44-1, 10402-16-1 | |

| Record name | Cupric oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT1O45G674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

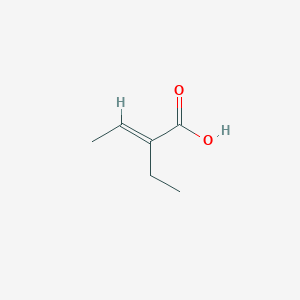

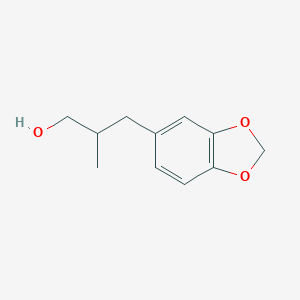

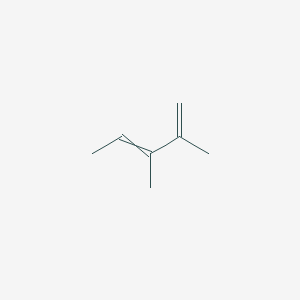

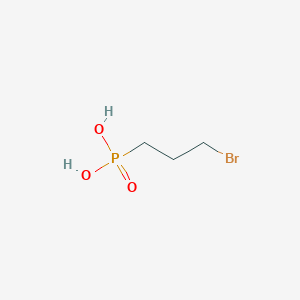

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

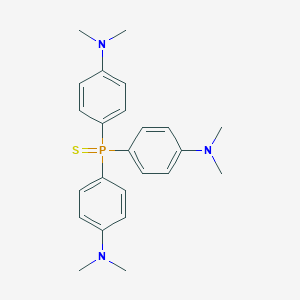

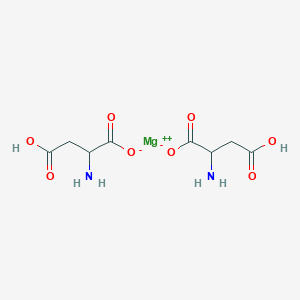

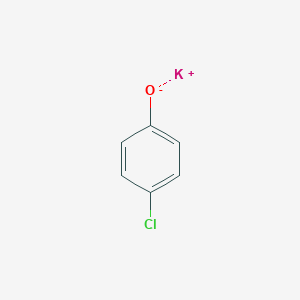

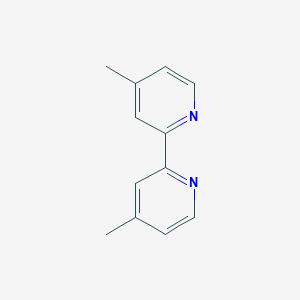

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)